2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide

Physicochemical profiling Kinase inhibitor design Hydrogen bonding

Specifically procure CAS 921875-24-3 for medicinal chemistry SAR at the benzyl position. The critical 2,6-difluorobenzyl motif engages in unique halogen-bonding interactions with kinase hinge regions. This interaction is absent in mono-fluoro or methoxy analogs, making core scaffold substitution invalid for selectivity profiling. This compound serves as a vital reference tool for iterative inhibitor design and co-crystallography studies, where the 2,6-difluoro substitution provides a distinct selectivity fingerprint essential for accurate structure-based drug design.

Molecular Formula C19H22F2N4O2S
Molecular Weight 408.47
CAS No. 921875-24-3
Cat. No. B2722115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide
CAS921875-24-3
Molecular FormulaC19H22F2N4O2S
Molecular Weight408.47
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C19H22F2N4O2S/c20-15-7-4-8-16(21)14(15)10-22-17(26)9-13-11-28-19(24-13)25-18(27)23-12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,22,26)(H2,23,24,25,27)
InChIKeyVPNDMMIDXQAPKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide Procurement Baseline: Structural and Physicochemical Profile (CAS 921875-24-3)


2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 921875-24-3) is a synthetic small-molecule thiazole urea derivative [1]. It features a central 2-aminothiazole scaffold linked via a urea bridge to a cyclohexyl group and via an acetamide linker to a 2,6-difluorobenzyl moiety. Its computed physicochemical properties include a molecular weight of 408.5 g/mol, a calculated logP (XLogP3-AA) of 3, three hydrogen bond donors, and six hydrogen bond acceptors [1]. These parameters place it within the drug-like chemical space typical of oral kinase inhibitors and antibacterial agents containing the thiazole urea scaffold [2].

Why In-Class Thiazole Ureas Cannot Substitute 2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 921875-24-3)


The 2,6-difluorobenzyl substituent on the target compound is a critical determinant of molecular recognition. In structurally related thiazole urea kinase inhibitors, the 2,6-difluorobenzyl group is known to engage in a unique halogen-bonding interaction with the kinase hinge region, which is absent in analogs bearing mono-fluoro, methoxy, or unsubstituted benzyl groups [1]. Generic substitution with a close analog such as the 4-fluorophenyl or 4-methoxyphenyl variant would alter the vector and electronic character of this key pharmacophoric element, potentially abrogating target binding even if the remainder of the scaffold is identical [1]. Consequently, compounds within this class cannot be interchanged solely on the basis of a common thiazole urea core.

Quantitative Differentiation Evidence: 2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide vs. Structural Analogs


Physicochemical Comparison: 2,6-Difluorobenzyl vs. 4-Fluorophenyl Analog Lipophilicity and Hydrogen-Bonding Capacity

The target compound incorporates a 2,6-difluorobenzyl group, whereas the closest publicly characterized analog features a 4-fluorophenyl group (PubChem CID linked to 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-fluorophenyl)acetamide) [1]. The 2,6-difluorobenzyl motif provides two ortho-fluorine atoms capable of accepting hydrogen bonds, contrasting with the single para-fluorine in the analog. Computed XLogP3-AA values are 3 for the target [2] versus an estimated ~3.1 for the 4-fluorophenyl analog, indicating similar but not identical lipophilicity. The molecular weight of the target (408.5 g/mol) is higher than the 4-fluorophenyl analog (376.5 g/mol) [1], reflecting the additional methylene and fluorine atoms.

Physicochemical profiling Kinase inhibitor design Hydrogen bonding

Hydrogen Bond Acceptor/Donor Profile Distinguishes 2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide from Monosubstituted Analogs

The target compound possesses 3 hydrogen bond donors and 6 hydrogen bond acceptors [1]. In contrast, the 4-fluorophenyl analog has the same number of donors and acceptors, but the spatial distribution differs: the target's two ortho-fluorines can simultaneously accept hydrogen bonds from the kinase hinge region, a geometry that is not possible with a single para-fluorine. This difference is critical for kinase selectivity, as the 2,6-difluorobenzyl motif has been shown to confer selectivity for specific kinase targets in related chemical series [2].

Medicinal chemistry Structure-activity relationship Kinase hinge binding

Rotatable Bond Count and Conformational Flexibility: Target vs. Isobutyl Analog

The target compound contains 6 rotatable bonds [1], conferring a moderate degree of conformational flexibility. This compares with an estimated 7 rotatable bonds for the isobutyl analog (2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-isobutylacetamide), which lacks the aromatic benzyl ring. The more constrained 2,6-difluorobenzyl group reduces entropic penalty upon binding, potentially improving binding affinity for rigid binding pockets.

Conformational analysis Ligand efficiency Drug design

Application Scenarios for 2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-difluorobenzyl)acetamide (CAS 921875-24-3) Based on Structural Evidence


Kinase Selectivity Profiling in Panel Screening

The 2,6-difluorobenzyl moiety is a privileged fragment for engaging kinase hinge regions. This compound is suited as a tool compound in broad-panel kinase selectivity screens where the 2,6-difluorobenzyl motif is expected to confer a distinct selectivity fingerprint compared to mono-fluorinated or non-fluorinated analogs [1].

Crystallography and Biophysical Binding Studies

The six rotatable bonds and defined hydrogen-bonding geometry make this compound an appropriate candidate for co-crystallography experiments. The 2,6-difluorobenzyl group's potential for halogen bonding can be visualized in electron density maps, providing structural rationale for analog design [1].

Structure-Activity Relationship (SAR) Expansion Around the Benzyl Position

Procurement of this specific compound is critical for medicinal chemistry teams exploring SAR at the benzyl position. The 2,6-difluoro substitution serves as a reference point for iterative design of next-generation inhibitors with fine-tuned electronic and steric properties [1].

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